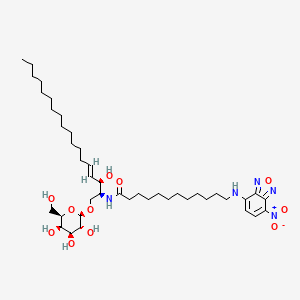

C12 NBD Galactosylceramide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71N5O11/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-34(49)32(30-56-42-41(53)40(52)39(51)35(29-48)57-42)44-36(50)25-22-19-16-13-11-14-17-20-23-28-43-31-26-27-33(47(54)55)38-37(31)45-58-46-38/h21,24,26-27,32,34-35,39-43,48-49,51-53H,2-20,22-23,25,28-30H2,1H3,(H,44,50)/b24-21+/t32-,34+,35+,39-,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDSLZRKFZYMMN-VKVPAIOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C12 NBD Galactosylceramide: A Technical Guide to its Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C12 NBD Galactosylceramide, a fluorescently-labeled sphingolipid crucial for investigating cellular lipid metabolism and trafficking. Galactosylceramides are fundamental components of neuronal tissues, playing significant structural roles, particularly within the myelin sheath that insulates nerves[1]. This document details the molecule's structure, outlines its chemical synthesis, presents key quantitative data, and provides detailed experimental protocols for its application in research settings.

Structure and Physicochemical Properties

This compound is a biologically active analog of natural galactosylceramide, where a fluorescent nitrobenzoxadiazole (NBD) group is attached to the N-acyl chain[1][2]. This modification allows for the direct visualization and tracking of the lipid within cellular systems[3]. The core structure consists of a d18:1 sphingoid base linked to a galactose sugar. The fluorescent tag is attached via a 12-carbon (dodecanoyl) linker to the sphingosine (B13886) amino group[1].

The formal chemical name for this compound is N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide[4][5].

Quantitative Data Summary

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 474942-98-8 | [4][5][6] |

| Molecular Formula | C₄₂H₇₁N₅O₁₁ | [4][5] |

| Molecular Weight | 822.0 g/mol | [4][5] |

| Purity | ≥98% | [4][5] |

| Physical State | Solid | [4][6] |

| Solubility | Chloroform:Methanol (2:1) | [4][7] |

| Storage Temperature | -20°C | [4][8] |

| Long-Term Stability | ≥ 4 years (at -20°C) | [4][8] |

| Fluorescence (NBD) | Excitation: ~435-460 nm; Emission: ~525-580 nm | [2][9] |

Synthesis of this compound

The synthesis of fluorescently-tagged galactosylceramides is a multi-step process that requires precise control over stereochemistry, particularly for the creation of the α-glycosidic bond, which is known to be challenging[10]. While specific protocols are often proprietary, a general and logical synthetic strategy can be outlined based on established methodologies for synthesizing glycolipids and their analogs[10][11][12].

The overall process involves three key stages: the synthesis of the NBD-labeled fatty acid, the formation of the glycosidic linkage between galactose and the sphingoid base, and the final amide coupling.

Caption: High-level synthetic workflow for this compound.

Key Synthetic Steps:

-

Synthesis of the NBD-labeled Fatty Acid: 12-aminododecanoic acid is reacted with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to form the fluorescently-tagged fatty acid[12].

-

Formation of Galactosylsphingosine (Psychosine): A protected galactose donor is reacted with a sphingoid base acceptor. This step is critical for establishing the correct α-anomeric configuration of the glycosidic bond[10].

-

Amide Coupling: The NBD-C12-amino acid is activated and coupled to the free amino group of galactosylsphingosine to form the final amide linkage.

-

Deprotection: Any protecting groups used during the synthesis are removed to yield the final this compound.

Experimental Protocols and Applications

This compound serves as a vital tool for studying sphingolipid metabolism, particularly the pathways originating from ceramide[3]. It can be used as an internal standard or a direct probe to investigate enzymatic activities and intracellular lipid transport[1][4].

Cellular Metabolism and Trafficking

NBD-labeled ceramide analogs are cell-permeable and readily incorporated into the sphingolipid metabolic pathway. They are transported to the Golgi apparatus, a central hub for sphingolipid synthesis, where they can be converted by enzymes like galactosylceramide synthase into their corresponding fluorescent glycosphingolipids[3].

Caption: Metabolic pathway for the conversion of C12 NBD Ceramide.

Protocol: In Vitro Acid Ceramidase (ACDase) Activity Assay

This protocol details a method to measure the deacylase activity of acid ceramidase by monitoring the release of the NBD-fatty acid from this compound[2].

Methodology:

-

Reaction Setup: Prepare a 30 μL reaction mixture containing:

-

15 μL of 0.2 M citrate (B86180) phosphate (B84403) buffer (pH 4.5).

-

2.25 μL of 2 M NaCl.

-

1.5 μL of 10 mg/mL bovine serum albumin (BSA).

-

0.3 μL of 10% IGEPAL CA630.

-

5 to 10 μg of purified acid ceramidase.

-

-

Substrate Addition: Add 20 μmol of this compound to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for 18 hours without agitation.

-

Reaction Quenching: Stop the reaction by adding 60 μL of acidified methanol.

-

Analysis: Determine the amount of psychosine (B1678307) formed by quantifying the released NBD-fatty acid using UPLC with fluorescence detection (Excitation: 435 nm, Emission: 525 nm)[2].

Caption: Experimental workflow for the in vitro ACDase activity assay.

Protocol: Live-Cell Staining with NBD-Lipids

This protocol, adapted from general methods for fluorescent sphingolipids, describes how to label the Golgi apparatus in living cells.

Methodology:

-

Prepare BSA Complex:

-

Dissolve this compound in chloroform:ethanol (19:1 v/v) to make a ~1 mM stock solution.

-

Dispense an aliquot (e.g., 50 μL) into a glass tube and dry thoroughly under nitrogen and then under vacuum for at least 1 hour.

-

Resuspend the lipid film in absolute ethanol.

-

In a separate tube, prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a serum-free balanced salt solution like HBSS containing 10 mM HEPES, pH 7.4.

-

While vortexing the BSA solution, slowly inject the ethanolic lipid solution to form the this compound-BSA complex.

-

-

Cell Staining:

-

Culture cells on glass coverslips to the desired confluency.

-

Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).

-

Incubate the cells with a 5 μM solution of the lipid-BSA complex for 30 minutes at 4°C.

-

Rinse the cells several times with ice-cold medium.

-

Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow for lipid trafficking.

-

Wash the cells in fresh medium and examine them using a fluorescence microscope.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound (d18:1/12:0) - Cayman Chemical [bioscience.co.uk]

- 6. C12-NBD Galactosyl Ceramide - AVANTI POLAR LIPIDS - 810221C [cogershop.com]

- 7. glpbio.com [glpbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient synthesis of α-galactosylceramide and its C-6 modified analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved synthesis of dansylated α-galactosylceramide and its use as a fluorescent probe for the monitoring of glycolipid uptake by cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of NBD-alpha-galactosylceramide and its immunologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Fluorescent Galactosylceramide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramides are glycosphingolipids that play crucial roles in a variety of cellular processes, including cell signaling, proliferation, and immune regulation. They are particularly abundant in the myelin sheath of the nervous system and are recognized as potent antigens by invariant Natural Killer T (iNKT) cells. The study of these lipids in their native, non-fluorescent state within the complex environment of living cells presents significant challenges. To overcome these limitations, fluorescently labeled analogs of galactosylceramide have been developed as powerful tools to visualize and investigate their trafficking, metabolism, and biological functions in real-time.

This technical guide provides a comprehensive overview of the biological activity of fluorescent galactosylceramide analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these molecular probes. This guide details the properties of various analogs, presents quantitative data for comparative analysis, and provides detailed experimental protocols for their application. Furthermore, it illustrates key signaling pathways and experimental workflows using diagrams to facilitate a deeper understanding of the underlying biological processes.

Data Presentation

The choice of fluorophore and the structure of the ceramide backbone are critical determinants of the biological and photophysical properties of fluorescent galactosylceramide analogs. Commonly used fluorophores include nitrobenzoxadiazole (NBD), boron-dipyrromethene (BODIPY), lissamine-rhodamine, and dansyl derivatives. These probes offer a range of excitation and emission wavelengths suitable for various fluorescence microscopy applications.

Table 1: Photophysical Properties of Common Fluorescent Galactosylceramide Analogs

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |

| NBD | ~465 | ~535 | Environment-sensitive fluorescence, widely used for lipid trafficking studies. |

| BODIPY-FL | ~505 | ~515 | Bright and photostable, less sensitive to environmental polarity. |

| Lissamine-Rhodamine B | ~560 | ~575 | Red-emitting fluorophore, suitable for multicolor imaging.[1] |

| Dansyl | ~340 | ~520 | Environment-sensitive, large Stokes shift. |

Table 2: Biological Activity of Fluorescent α-Galactosylceramide (α-GalCer) Analogs in iNKT Cell Activation

The activation of iNKT cells by α-GalCer analogs results in the rapid secretion of a variety of cytokines, which can be broadly categorized into Th1- and Th2-type responses. The specific cytokine profile is influenced by the structure of the analog.

| Analog | Cell Type | Cytokine Measured | Concentration | Result |

| Dansyl-α-GalCer | Murine Splenocytes | IFN-γ | 100 ng/mL | ~1500 pg/mL |

| Dansyl-α-GalCer | Murine Splenocytes | IL-4 | 100 ng/mL | ~1000 pg/mL |

| BODIPY-α-GalCer | Murine iNKT cell hybridoma | IL-2 | 1 µg/mL | Significant increase in IL-2 secretion |

| PBS-57 (a modified α-GalCer) | Murine Splenocytes | IFN-γ | 100 ng/mL | ~4000 pg/mL |

| PBS-57 (a modified α-GalCer) | Murine Splenocytes | IL-4 | 100 ng/mL | ~2500 pg/mL |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fluorescent Galactosylceramide Analog Uptake

This protocol details the procedure for visualizing the cellular uptake and subcellular localization of fluorescent galactosylceramide analogs in living cells using fluorescence microscopy.

Materials:

-

Fluorescently labeled galactosylceramide analog (e.g., NBD-Galactosylceramide)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Confocal or widefield fluorescence microscope with appropriate filter sets and an environmental chamber

Procedure:

-

Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish or chamber slide suitable for live-cell imaging.

-

Preparation of Staining Solution: Prepare a working solution of the fluorescent galactosylceramide analog at a final concentration of 1-5 µM in pre-warmed live-cell imaging medium.

-

Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium. b. Add the staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. Use the appropriate laser lines and emission filters for the chosen fluorophore.

Protocol 2: Invariant Natural Killer T (iNKT) Cell Activation Assay

This protocol describes an in vitro assay to measure the activation of iNKT cells by fluorescent α-galactosylceramide analogs through the quantification of cytokine secretion.

Materials:

-

Fluorescent α-galactosylceramide analog

-

Antigen-presenting cells (APCs), such as dendritic cells or CD1d-transfected cells

-

Isolated iNKT cells or a mixed splenocyte population

-

Complete cell culture medium

-

Cytokine detection assay kit (e.g., ELISA or CBA)

Procedure:

-

APC Preparation: a. Plate APCs in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. b. Allow the cells to adhere overnight.

-

Antigen Loading: a. Prepare serial dilutions of the fluorescent α-galactosylceramide analog in complete culture medium. b. Remove the medium from the APCs and add the diluted analog solutions. c. Incubate for 4-24 hours at 37°C to allow for uptake and presentation of the glycolipid on CD1d molecules.

-

Co-culture with iNKT cells: a. Wash the APCs twice with culture medium to remove any unloaded glycolipid. b. Add iNKT cells or splenocytes to the wells containing the loaded APCs at a density of 1 x 10⁵ to 2 x 10⁵ cells per well.

-

Incubation: Co-culture the cells for 48-72 hours at 37°C.

-

Cytokine Analysis: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant. c. Quantify the concentration of secreted cytokines (e.g., IFN-γ and IL-4) in the supernatant using an appropriate immunoassay, following the manufacturer's instructions.

Mandatory Visualization

Caption: iNKT cell activation by a fluorescent galactosylceramide analog.

Caption: Workflow for cellular uptake analysis of fluorescent galactosylceramide analogs.

Caption: Relationship between analog structure and biological function.

References

An In-Depth Technical Guide to the Intracellular Localization and Metabolism of C12 NBD Galactosylceramide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galactosylceramides, a class of cerebrosides, are integral glycosphingolipids primarily found in neuronal tissues, where they are a major component of the myelin sheath's structural framework[1]. Beyond their structural role, they are involved in a wide array of biological activities, including intracellular communication, cellular development, and cell agglutination[1]. To investigate the complex dynamics of these lipids within the cellular environment, fluorescently labeled analogs are indispensable tools.

C12 NBD Galactosylceramide is a biologically active derivative of galactosylceramide tagged with a fluorescent nitrobenzoxadiazole (NBD) group via a 12-carbon linker[1][2][3]. This probe allows for the direct visualization and tracking of galactosylceramide's movement and metabolic fate within living cells[1][4]. The NBD fluorophore provides excellent photophysical properties for fluorescence microscopy, while the C12 linker is designed to minimize potential interference of the bulky dye with the lipid's biological activity[1][5][6]. This guide provides a comprehensive overview of the intracellular trafficking and metabolic pathways of this compound, summarizes key quantitative data, and details relevant experimental protocols.

Intracellular Localization and Trafficking

The journey of this compound (NBD-GalCer) within a cell is a dynamic process involving multiple organelles and transport mechanisms. After its introduction and insertion into the plasma membrane's outer leaflet, the molecule is internalized and sorted to various intracellular destinations.

The primary pathway involves:

-

Plasma Membrane Insertion: NBD-GalCer is readily transferred to the plasma membrane when cells are incubated with the probe, typically complexed with a carrier like defatted bovine serum albumin (BSA)[7].

-

Internalization: The lipid analog is internalized from the plasma membrane through both endocytic and non-endocytic transport mechanisms[7][8]. To study the internalization process itself, uptake by endocytosis can be suppressed by performing assays at lower temperatures (e.g., 20°C or below)[9].

-

Endosomal Sorting: Once internalized, NBD-GalCer enters the endosomal system. It traverses through sorting endosomes, which are crucial hubs for directing membrane components to different fates[10]. From here, it can be directed towards a pericentriolar recycling compartment for return to the cell surface or sorted towards other organelles[10]. The sorting process is specific, as demonstrated in HT29 cells where NBD-glucosylceramide is routed to the Golgi, while NBD-sphingomyelin is targeted to lysosomes[11].

-

Golgi Apparatus Accumulation: A significant portion of internalized NBD-GalCer is transported to the Golgi apparatus[7][8]. This accumulation is a well-documented phenomenon for fluorescent ceramide analogs, making them effective markers for this organelle[12][13]. However, studies using a similar BODIPY-labeled galactosylceramide (C5-DMB-galactosylceramide) showed that its accumulation in the Golgi was weaker compared to its glucosylceramide counterpart, suggesting potential differences in trafficking efficiency or subsequent processing[8].

Metabolism of this compound

Once internalized, this compound can be subjected to several metabolic conversions, mirroring the fate of its endogenous counterpart.

-

Lysosomal Degradation: The primary catabolic pathway for galactosylceramide is hydrolysis of the glycosidic bond by the lysosomal enzyme β-galactosylceramidase, releasing galactose and ceramide[1]. A deficiency in this enzyme is the cause of Krabbe disease, a severe leukodystrophy characterized by the cytotoxic accumulation of cerebrosides[1].

-

Deacylation: The N-acyl linkage can be cleaved by enzymes such as acid ceramidase. This reaction yields psychosine (B1678307) (galactosylsphingosine) and the NBD-labeled fatty acid[2]. This process is relevant in the context of Krabbe disease, where the accumulation of psychosine is highly toxic to cells.

-

Sulfation: Galactosylceramide can be metabolized into sulfatide, another crucial component of the myelin sheath[1].

-

Transgalactosylation: In vitro studies have shown that galactosylceramide can serve as a galactose donor in a transgalactosylation reaction catalyzed by enzymes like recombinant GBA1, leading to the formation of novel metabolites such as NBD-galactosyl-cholesterol[14].

Quantitative Data Summary

Quantitative analysis is crucial for understanding the kinetics and extent of NBD-GalCer metabolism. The following tables summarize key findings from cited literature.

Table 1: Metabolism of NBD-Glycosphingolipids in 3D Cultured Human Epidermis [15] This study compared the metabolic fate of C12-NBD-GalCer to its isomer, C12-NBD-GlcCer, in a human epidermis model.

| Substrate | Incubation Time | % Unmetabolized (Remaining) | % Metabolized to NBD-Ceramide (CER) | % Metabolized to NBD-Free Fatty Acid (FFA) |

| C12-NBD-GlcCer | 24 h | 8.4% | 85.4% | 6.2% |

| C12-NBD-GalCer | 24 h | ~92.5% | Not Reported | 7.5% |

Data presented as mean values (n=5-8). The results indicate that GalCer is significantly more stable against metabolic conversion in this model compared to GlcCer.

Table 2: In Vitro Transgalactosylation by Recombinant GBA1 [14] This experiment measured the formation of NBD-Galactosyl-Cholesterol (NBD-GalChol) when recombinant GBA1 was incubated with GalCer (d18:1-C12:0) as a donor and NBD-cholesterol as an acceptor.

| Condition | NBD-GalChol Formed (pmol) |

| rGBA1 + GalCer + NBD-chol | ~150 |

| rGBA1 + GalCer + NBD-chol + CBE (Inhibitor) | ~25 |

Values are approximate, based on graphical data. The experiment demonstrates that GBA1 can catalyze this transglycosylation reaction, which is inhibited by conduritol B epoxide (CBE).

Key Experimental Protocols

The study of this compound relies on a set of core methodologies. Detailed protocols for key applications are provided below.

Protocol 1: Visualization of Intracellular Localization by Confocal Microscopy

This protocol, adapted from established methods for NBD-lipid imaging, outlines the steps for visualizing the uptake and trafficking of C12 NBD-GalCer[16].

Materials:

-

Mammalian cells (e.g., C2C12, Fibroblasts) cultured on glass-bottom dishes.

-

This compound stock solution (in Chloroform:Methanol).

-

Transport Buffer (TBSS).

-

Defatted Bovine Serum Albumin (BSA).

-

Confocal microscope with appropriate filter sets for NBD (Excitation ~463 nm, Emission ~536 nm)[6].

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes to reach 60-80% confluency on the day of the experiment.

-

NBD-GalCer-BSA Complex Preparation: Evaporate an aliquot of the NBD-GalCer stock solution under a stream of nitrogen. Resuspend the lipid film in TBSS and sonicate. Add defatted BSA to the desired concentration and incubate to allow complex formation.

-

Cell Labeling: Wash cells twice with pre-warmed TBSS. Add the NBD-GalCer-BSA complex (e.g., at a final concentration of 2.5-5 µM) to the cells.

-

Internalization: Incubate the cells at 37°C for a specified time course (e.g., 15, 30, 60 minutes) to allow for lipid internalization. For studies focused on plasma membrane dynamics, this step can be performed at 4°C or 20°C to inhibit endocytosis[9].

-

Washing: Remove the labeling solution and wash the cells twice with TBSS.

-

Back-Extraction (Optional): To visualize only the internalized lipid pool, remove any NBD-GalCer remaining in the outer leaflet of the plasma membrane. Wash cells twice with a pre-warmed BSA solution (e.g., 5% w/v in TBSS) for 1 minute each[16]. The optimal BSA concentration and incubation time may vary by cell type[9].

-

Imaging: Add fresh TBSS to the dish and immediately image the cells using a confocal microscope with a 63x water or oil immersion objective.

Protocol 2: Analysis of Metabolic Products by HPLC/TLC

This protocol allows for the separation and quantification of NBD-GalCer and its fluorescent metabolic products[4][15].

Materials:

-

Labeled cells from an experiment (see Protocol 1).

-

Chloroform, Methanol.

-

Nitrogen gas supply.

-

HPLC system with a fluorescence detector or TLC plates and development chamber.

-

Appropriate solvents for mobile phase (e.g., n-hexane/isopropanol/H₂O mixtures)[17].

Procedure:

-

Lipid Extraction: After incubation, wash the cells and stop the reaction. Extract total lipids from the cell lysate using a chloroform:methanol mixture (e.g., 2:1 v/v)[15][18].

-

Phase Separation: Add water or a salt solution to induce phase separation. Collect the lower organic phase containing the lipids.

-

Drying: Dry the lipid extract completely under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipids in a small, known volume of a suitable solvent (e.g., chloroform/methanol)[4].

-

Separation:

-

For HPLC: Inject an aliquot of the sample into an HPLC system equipped with a normal-phase column. Elute the lipids using a defined solvent gradient[17]. Detect the NBD-labeled species using a fluorescence detector set to the appropriate excitation (~470 nm) and emission (~530 nm) wavelengths[17].

-

For TLC: Spot the lipid extract onto a silica (B1680970) TLC plate. Develop the plate in a chamber containing a solvent system designed to separate sphingolipids (e.g., chloroform:methanol:water mixtures)[18][19].

-

-

Quantification:

-

HPLC: Integrate the peak areas corresponding to NBD-GalCer and its metabolites.

-

TLC: Scan the dried plate using a fluorescence scanner. Quantify the intensity of the spots corresponding to the different lipid species[18]. Compare the retention times or Rf values to known standards for identification.

-

Protocol 3: In Vitro Acid Ceramidase Activity Assay

This protocol measures the ability of acid ceramidase (ACDase) to deacylate C12 NBD-GalCer[2].

Materials:

-

This compound (20 µmol).

-

Purified acid ceramidase (5-10 µg).

-

Reaction buffer (0.2 M citrate (B86180) phosphate, pH 4.5).

-

NaCl, BSA, IGEPAL CA630 detergent.

-

Acidified methanol.

-

UPLC or HPLC system with fluorescence detection.

Procedure:

-

Reaction Setup: In a microfuge tube, combine 15 µL of reaction buffer, 2.25 µL of 2 M NaCl, 1.5 µL of 10 mg/mL BSA, 0.3 µL of 10% IGEPAL, C12 NBD-GalCer, and purified ACDase in a total volume of 30 µL.

-

Incubation: Incubate the reaction at 37°C for up to 18 hours.

-

Reaction Termination: Stop the reaction by adding 60 µL of acidified methanol.

-

Analysis: Analyze the sample by UPLC or HPLC. Monitor the release of the NBD-fatty acid product by fluorescence detection (excitation ~435 nm, emission ~525 nm)[2]. The amount of product formed is proportional to the enzyme's deacylase activity.

Applications in Research and Drug Development

The study of this compound provides critical insights into cellular lipid dynamics and has direct applications in several research areas:

-

Lysosomal Storage Disorders: It is an essential tool for studying the pathogenesis of Krabbe disease, which is caused by a deficiency in galactosylceramidase[1]. It can be used to screen for compounds that might restore enzyme function or clear accumulated substrate.

-

Golgi Dynamics and Integrity: As a reliable Golgi marker, it can be used to visualize Golgi morphology and fragmentation, which are hallmarks of cellular stress in conditions like neurodegenerative diseases and cancer[12][13].

-

Drug Development: The protocols described can be adapted for high-throughput screening to identify drugs that modulate sphingolipid metabolism or trafficking. For instance, inhibitors of glucosylceramide synthase are explored as therapeutics, and similar assays could be developed for the galactosylceramide pathway[4].

-

Fundamental Cell Biology: This probe helps elucidate the complex, non-vesicular and vesicular pathways that govern lipid transport between organelles, a fundamental aspect of cell biology that is still being uncovered[7][20].

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Internalization and sorting of a fluorescent analogue of glucosylceramide to the Golgi apparatus of human skin fibroblasts: utilization of endocytic and nonendocytic transport mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sorting of sphingolipids in the endocytic pathway of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucocerebrosidases catalyze a transgalactosylation reaction that yields a newly-identified brain sterol metabolite, galactosylated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of galactosylceramide on stratum corneum intercellular lipid synthesis in a three-dimensional cultured human epidermis model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]

- 18. biorxiv.org [biorxiv.org]

- 19. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C12 NBD Galactosylceramide in Elucidating Myelin Sheath Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of C12 NBD Galactosylceramide (C12-NBD-GalCer), a fluorescently labeled sphingolipid, and its application in the study of myelin sheath components. We will explore its properties, its utility in tracking lipid metabolism and transport, and provide detailed experimental protocols for its use in key assays relevant to myelin research and associated pathologies.

Introduction: The Myelin Sheath and its Core Lipid Component

The myelin sheath is a multilayered membrane rich in lipids that ensheathes neuronal axons, enabling the rapid and efficient transmission of nerve impulses.[1][2] A major and indispensable glycosphingolipid of this sheath is galactosylceramide (GalCer), which plays a critical role in myelin formation, stability, and function.[3][4][5] Dysfunctions in GalCer metabolism or transport are associated with severe demyelinating diseases, such as Krabbe disease, which results from a deficiency in the lysosomal enzyme galactosylceramidase (GALC).[6][7]

To investigate the complex cellular processes involving GalCer—from its synthesis and transport in myelin-producing cells (oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system) to its catabolism—researchers rely on tagged lipid analogs. This compound is one such tool, a biologically active derivative of GalCer tagged with a fluorescent nitrobenzoxadiazole (NBD) group, allowing for its visualization and quantification in a variety of experimental settings.[8][9]

Properties of this compound

This compound is a synthetic molecule where a 12-carbon dodecanoyl chain, attached to the sphingosine (B13886) base, is labeled with the NBD fluorophore.[9] This structure allows it to mimic natural galactosylceramide and participate in relevant metabolic pathways.

Key Features of the NBD Fluorophore:

-

Small Size: The NBD group is relatively small, minimizing steric hindrance and preserving the biological activity of the lipid.[10]

-

Environmental Sensitivity: NBD's fluorescence quantum yield is highly dependent on the polarity of its local environment. It is weakly fluorescent in aqueous (polar) environments but becomes brightly fluorescent in hydrophobic environments like lipid membranes.[11][12] This property can be exploited to study the partitioning of the lipid into different cellular compartments.

-

Photophysical Properties: NBD-labeled lipids are typically excited by blue light and emit in the green region of the spectrum, making them compatible with standard fluorescence microscopy filter sets.

Data Presentation: Photophysical Properties of NBD and Other Fluorophores

The selection of a fluorophore is critical for experimental design. The table below compares the properties of NBD with other common lipid probes.

| Property | NBD (e.g., NBD-PE) | BODIPY™ (e.g., C5-DMB-Ceramide) | Rhodamine (e.g., Lissamine™ Rhodamine B PE) |

| Excitation Max (λex) | ~463 nm | ~503 nm | ~560 nm |

| Emission Max (λem) | ~536 nm | ~512 nm | ~580 nm |

| Quantum Yield | Moderate, environment-dependent[11] | High | High |

| Photostability | Moderate[10] | High | High |

| Environmental Sensitivity | High (sensitive to polarity)[10][11] | Low | Low |

| Molecular Size | Small[10] | Relatively small | Large |

| Key Advantage | Senses local membrane polarity[10] | Bright and photostable[13] | Very bright and photostable |

| Consideration | Can be prone to photobleaching[14] | Less sensitive to environment | Bulky tag may alter lipid behavior |

Note: Specific spectral characteristics can vary slightly depending on the lipid conjugate and the solvent environment. For this compound, reported UPLC detection wavelengths are an excitation of 435 nm and an emission of 525 nm.[8]

Core Applications in Myelin Research

This compound is primarily utilized as a substrate for enzymes involved in GalCer metabolism and as a standard for lipidomic analyses. Its application in live-cell imaging of trafficking, while feasible, is less documented than that of its precursor, NBD-ceramide.

Probing Galactosylceramide Metabolism

The probe is an excellent substrate for studying the activity of two key enzymes in the GalCer life cycle:

-

Ceramide Galactosyltransferase (CGT): This enzyme, encoded by the UGT8 gene, catalyzes the final step of GalCer synthesis by transferring galactose from UDP-galactose to ceramide.[4][5] Assays can use NBD-labeled ceramide as a substrate to produce this compound, allowing for the quantification of CGT activity.[15] This is crucial for screening potential therapeutic inhibitors for substrate reduction therapy in diseases like Krabbe disease.[15]

-

Galactosylceramidase (GALC): This lysosomal hydrolase degrades GalCer. A deficiency in GALC leads to the cytotoxic accumulation of galactolipids and the pathology of Krabbe disease.[6][7] this compound serves as a sensitive substrate to measure GALC activity in cell lysates and patient samples, facilitating disease diagnosis and the evaluation of enzyme replacement or gene therapies.[6]

Investigating Lipid Trafficking and Myelin Formation

While studies specifically using this compound for imaging myelin formation are limited, research using other fluorescent ceramide analogs provides a strong blueprint for its potential use. Fluorescent ceramide analogs are taken up by myelinating cells and processed through the Golgi apparatus to produce fluorescent galactosylceramide and sphingomyelin, which are then transported to the growing myelin sheath.[13]

By using live-cell imaging techniques such as confocal microscopy, researchers can:

-

Visualize Transport Pathways: Track the movement of newly synthesized GalCer from the Golgi to the myelin membrane, providing insights into the sorting and transport mechanisms in oligodendrocytes.[16][17]

-

Measure Myelination Rates: Quantify the rate of lipid incorporation into myelin internodes. Studies using a BODIPY-labeled ceramide found that the rate of synthesis of fluorescent galactocerebroside was highest between 3 and 7 days after the induction of myelination, being approximately 5-fold greater than the steady-state rate in mature myelin.[13]

-

Analyze Lipid Dynamics: Employ techniques like Fluorescence Recovery After Photobleaching (FRAP) to study the mobility and distribution of GalCer within the compact layers of the myelin sheath.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound and its precursors.

Protocol 1: Galactosylceramidase (GALC) Activity Assay

This protocol is adapted from methods used for the diagnosis of Krabbe disease.[6] It measures the enzymatic cleavage of this compound into NBD-dodecanoic acid and galactosylsphingosine.

Materials:

-

This compound (Substrate)

-

Cell or tissue homogenates (e.g., leukocytes, cultured fibroblasts)

-

Assay Buffer: 0.1 M Citrate/0.2 M Phosphate buffer, pH 4.5

-

Stopping Solution: Chloroform:Methanol (2:1, v/v)

-

TLC plates (Silica Gel 60)

-

TLC Developing Solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)

-

Fluorescence plate reader or TLC scanner

Procedure:

-

Prepare Substrate: Resuspend this compound in an appropriate solvent and emulsify in the assay buffer containing a detergent like sodium taurocholate to a final concentration of 10-50 µM.

-

Enzyme Reaction: In a microcentrifuge tube, combine 50-100 µg of cell homogenate protein with 50 µL of the substrate emulsion.

-

Incubation: Incubate the reaction at 37°C for 1-3 hours.

-

Stop Reaction: Terminate the reaction by adding 500 µL of Chloroform:Methanol (2:1). Vortex thoroughly.

-

Phase Separation: Add 100 µL of water and centrifuge at 1,000 x g for 10 minutes to separate the organic and aqueous phases.

-

Lipid Extraction: Carefully collect the lower organic phase, which contains the substrate and the NBD-fatty acid product. Evaporate the solvent under a stream of nitrogen.

-

TLC Analysis: Resuspend the dried lipid extract in a small volume of Chloroform:Methanol (2:1) and spot it onto a TLC plate.

-

Chromatography: Develop the TLC plate using the specified developing solvent until the solvent front is near the top.

-

Quantification: Dry the plate and visualize the separated fluorescent spots (unreacted substrate and NBD-fatty acid product) using a UV lamp or a fluorescent scanner. Quantify the intensity of the product spot relative to a standard curve to determine enzyme activity.

Protocol 2: Ceramide Galactosyltransferase (CGT) Cellular Assay

This protocol measures the synthesis of NBD-GalCer from NBD-Ceramide in cultured cells, providing a measure of CGT activity within a cellular context.[15]

Materials:

-

C6 or C12 NBD-Ceramide complexed with fatty acid-free Bovine Serum Albumin (BSA)

-

Cultured cells (e.g., CHO cells overexpressing CGT, or primary oligodendrocytes)

-

Cell culture medium (e.g., F12K)

-

Extraction Solvent: Methanol with 0.5% acetic acid

-

Internal Standard: A different, known amount of NBD-GalCer (e.g., N-dodecanoyl-NBD-galactosylceramide if using NBD-C6-Ceramide as substrate)

-

LC-MS system for analysis

Procedure:

-

Cell Culture: Plate cells in 6-well plates and grow to ~80-90% confluency.

-

Inhibitor Pre-incubation (Optional): If screening for inhibitors, pre-incubate cells with test compounds for 1-4 hours.

-

Substrate Labeling: Add NBD-Ceramide-BSA complex to the cell culture medium to a final substrate concentration of 10 µM.

-

Incubation: Incubate cells for 1 hour at 37°C to allow for substrate uptake and conversion.

-

Lipid Extraction:

-

Aspirate the medium and wash cells twice with ice-cold PBS.

-

Add 500 µL of extraction solvent containing the internal standard to each well.

-

Incubate on a shaker for 2 hours at room temperature.

-

-

Sample Preparation:

-

Scrape the cells and transfer the extract to a microcentrifuge tube.

-

Centrifuge at 4,000 rpm for 30 minutes to pellet cell debris.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS Quantification: Analyze the sample using an LC-MS system to quantify the amount of newly synthesized NBD-Galactosylceramide relative to the internal standard.

Protocol 3: Live-Cell Imaging of Galactosylceramide Trafficking

This protocol describes a pulse-chase experiment to visualize the transport of GalCer from the Golgi to the plasma membrane in cultured oligodendrocytes.

Materials:

-

This compound-BSA complex (prepared as in Protocol 2)

-

Cultured primary oligodendrocytes on glass-bottom imaging dishes

-

Live-cell imaging medium (e.g., Hibernate®-E)

-

Confocal microscope with environmental chamber (37°C, 5% CO2) and appropriate laser lines/filters for NBD.

Procedure:

-

Cell Preparation: Culture oligodendrocytes to a stage where they are actively synthesizing myelin membranes.

-

Pulse Labeling:

-

Cool the cells to 4°C to inhibit membrane trafficking.

-

Incubate the cells with 5 µM this compound-BSA complex in cold imaging medium for 30 minutes. This allows the probe to label the plasma membrane.

-

Wash the cells three times with ice-cold PBS to remove excess probe.

-

-

Chase Period:

-

Add pre-warmed (37°C) imaging medium to the cells.

-

Immediately transfer the dish to the heated stage of the confocal microscope.

-

-

Time-Lapse Imaging:

-

Acquire images every 5-10 minutes for 1-2 hours.

-

Observe the internalization of the probe and its accumulation in the perinuclear region (Golgi apparatus).

-

Subsequently, track the appearance of fluorescent vesicles moving from the Golgi region out into the cell processes and along the newly formed myelin sheaths.

-

-

Data Analysis:

-

Analyze the time-lapse series to determine the kinetics of transport.

-

Use image analysis software to quantify the fluorescence intensity in different cellular regions (Golgi, processes, sheaths) over time.

-

Mandatory Visualizations

Diagram 1: Galactosylceramide Metabolism Pathway

Caption: Metabolic pathway of Galactosylceramide (GalCer) synthesis and degradation.

Diagram 2: Experimental Workflow for Fluorometric Enzyme Assay

Caption: Workflow for a fluorometric assay to measure galactolipid enzyme activity.

Diagram 3: Interrelationship of Key Myelin Lipids

Caption: Conceptual relationship of GalCer and other major lipids in the myelin sheath.

Conclusion

This compound is a valuable and versatile tool for researchers in neuroscience and drug development. Its primary strength lies in its application as a sensitive substrate for assaying key enzymes in galactolipid metabolism, directly aiding in the study of lysosomal storage diseases like Krabbe disease and the development of targeted therapeutics. Furthermore, based on principles established with similar fluorescent lipid analogs, it holds significant potential for the dynamic, real-time visualization of lipid trafficking and the process of myelination itself. As imaging technologies and analytical methods continue to advance, the utility of such probes will undoubtedly expand, shedding further light on the intricate cell biology of the myelin sheath in both health and disease.

References

- 1. Reorganization of Lipid Diffusion by Myelin Basic Protein as Revealed by STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adapting brain metabolism to myelination and long-range signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oligodendrocyte-specific ceramide galactosyltransferase (CGT) expression phenotypically rescues CGT-deficient mice and demonstrates that CGT activity does not limit brain galactosylceramide level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Insights Into Oligodendrocyte Metabolism and Its Power to Sculpt the Myelin Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenatal diagnosis of Krabbe disease using a fluorescent derivative of galactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of the rate of myelination using a fluorescent analogue of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorescence assay of glucosylceramide glucosidase using NBD-cerebroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substrate reduction therapy for Krabbe disease and metachromatic leukodystrophy using a novel ceramide galactosyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. On the biogenesis of the myelin sheath: cognate polarized trafficking pathways in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

C12 NBD Galactosylceramide: A Technical Guide for Neuronal Tissue Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactosylceramide (GalCer) is a principal glycosphingolipid in the nervous system, playing a pivotal role in myelin sheath formation, stability, and oligodendrocyte differentiation. Its strategic importance in neuronal function and pathology makes it a key target for research in neurodegenerative diseases and developmental neurobiology. C12 NBD Galactosylceramide, a fluorescent analog of the endogenous lipid, serves as an indispensable probe for visualizing and quantifying the dynamics of GalCer in live neuronal and glial cells. This technical guide provides an in-depth overview of this compound, its properties, and its applications in neuronal tissue research, complete with detailed experimental protocols and data presentation.

Introduction: The Role of Galactosylceramide in the Nervous System

Galactosylceramide (GalCer) is a major glycosphingolipid component of the myelin sheath, the insulating layer around axons that is crucial for rapid nerve conduction.[1] Synthesized primarily by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), GalCer is essential for:

-

Myelin Structure and Stability: GalCer, along with its sulfated form, sulfatide, comprises a significant portion of myelin lipids.[2] These lipids are critical for the proper compaction and structural integrity of the multilamellar myelin sheath.[1]

-

Oligodendrocyte Differentiation: The synthesis of GalCer is a key marker for the maturation of oligodendrocyte progenitor cells into myelin-producing oligodendrocytes.[2]

-

Axon-Glia Interactions: GalCer is involved in the complex signaling and adhesion processes between axons and glial cells, which are necessary for the formation and maintenance of nodes of Ranvier.[1]

-

Lipid Raft Formation: Like other sphingolipids, GalCer is a key component of lipid rafts—specialized membrane microdomains that serve as platforms for signal transduction.[2]

Disruptions in GalCer metabolism are implicated in various neurological disorders, including demyelinating diseases like multiple sclerosis and inherited metabolic disorders such as Krabbe disease.[1][3] Therefore, tools that allow for the study of its trafficking, localization, and metabolism are vital for both basic research and therapeutic development.

This compound: Probe Properties

This compound is a biologically active derivative of GalCer tagged with the fluorescent nitrobenzoxadiazole (NBD) group.[4][5] The NBD fluorophore is attached to a 12-carbon acyl chain, which allows it to mimic the behavior of endogenous lipids while enabling visualization via fluorescence microscopy.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₇₁N₅O₁₁ | [5] |

| Formula Weight | 822.0 | [5] |

| CAS Number | 474942-98-8 | [5] |

| Appearance | Solid | [5] |

| Solubility | Chloroform:Methanol (2:1) | [5][7] |

| Storage Temperature | -20°C | [5][7] |

| Excitation (Peak) | ~465 nm | [4] |

| Emission (Peak) | ~535 nm | [4] |

| Typical Working Conc. | 2 - 10 µM | [6] |

| Typical Incubation Time | 15 - 60 minutes | [6] |

Key Applications and Experimental Protocols

This compound is a versatile tool for investigating lipid dynamics in neuronal and glial cells. Key applications include studying lipid trafficking, endocytosis, metabolism, and localization within specific organelles and membrane domains like lipid rafts.

Live-Cell Imaging of GalCer Trafficking

This protocol allows for the real-time visualization of this compound uptake and transport through the endocytic and secretory pathways in cultured neurons or glia.

Methodology:

-

Cell Preparation: Seed neuronal or glial cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Culture cells until they reach 50-80% confluency.[6]

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light.[8]

-

Labeling Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed, serum-free culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 2-10 µM. To aid solubility and delivery, the probe can be complexed with fatty acid-free Bovine Serum Albumin (BSA).[8]

-

Cell Labeling:

-

Wash the cells twice with pre-warmed imaging buffer.

-

Add the labeling solution to the cells and incubate at 37°C for 15-60 minutes.[6] The optimal time depends on the cell type and the specific pathway being investigated.

-

Optional Pulse-Chase: For tracking a synchronized wave of lipid transport, perform a short "pulse" incubation (5-10 min) at a low temperature (e.g., 4°C) to label the plasma membrane, followed by washing and a "chase" at 37°C for various time points.[9]

-

-

Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed imaging buffer to remove unbound probe.[8]

-

Imaging: Mount the dish on a fluorescence microscope equipped with a suitable filter set for NBD (e.g., blue excitation, green emission). Acquire images to observe the subcellular localization of the probe in organelles such as the Golgi apparatus and endosomes.[6][8]

Figure 1. Experimental workflow for live-cell imaging of this compound.

Quantifying Lipid Uptake and Internalization

This protocol uses confocal microscopy or flow cytometry to quantify the internalization of this compound from the plasma membrane. This is useful for studying the activity of lipid transporters (flippases) and endocytic pathways.

Methodology:

-

Cell Preparation and Labeling: Follow steps 1-4 from the live-cell imaging protocol (Section 3.1). To inhibit endocytosis and isolate flippase activity, incubations are typically performed at a lower temperature (e.g., 20°C).[10][11] To prevent metabolic conversion of the probe by phospholipases, pre-incubation with phospholipase inhibitors is recommended.[10][11]

-

BSA Back-Extraction: After labeling, the portion of the probe remaining in the outer leaflet of the plasma membrane can be removed by incubating the cells with a high concentration of fatty acid-free BSA (e.g., 5% w/v).[11] This process is known as "back-extraction."

-

Image the cells before and after the BSA wash. The fluorescence remaining after the wash represents the internalized pool of this compound.

-

-

Quantification (Microscopy):

-

Acquire images from multiple fields of view for both pre- and post-extraction conditions.

-

Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell.

-

The percentage of internalization can be calculated as: (Intensity_post-BSA / Intensity_pre-BSA) * 100.

-

-

Quantification (Flow Cytometry):

-

Prepare cell suspensions (e.g., 10⁶ cells/mL).[10]

-

Label cells in suspension for various time points (e.g., 0, 5, 10, 20, 30, 60 min).[10]

-

At each time point, split the sample into two tubes. One serves as the total fluorescence control, and the other is treated with BSA for back-extraction.

-

Analyze both sets of samples on a flow cytometer using the appropriate laser and emission filter. The internalized fraction is determined by comparing the mean fluorescence of the BSA-treated sample to the control.[10]

-

Figure 2. Logical workflow for quantifying lipid internalization via back-extraction.

Analysis of GalCer Metabolism by Thin-Layer Chromatography (TLC)

After cellular uptake, this compound can be metabolized into other lipids. TLC is a powerful technique to separate and identify these fluorescent metabolites, providing insights into the activity of enzymes like galactosylceramidase or sulfotransferases.

Methodology:

-

Cell Culture and Labeling: Culture and label cells with this compound as described in Section 3.1.

-

Lipid Extraction:

-

After incubation, wash cells with ice-cold PBS and harvest them by scraping.

-

Perform a total lipid extraction using an established method, such as the Bligh-Dyer technique, with a chloroform:methanol solvent system.

-

-

TLC Plate Preparation: Use a silica-coated TLC plate. With a pencil, gently draw an origin line about 2 cm from the bottom.[12]

-

Sample Spotting: Carefully spot the concentrated lipid extract onto the origin line using a capillary tube. Also, spot standards for this compound and any expected metabolites if available. Allow the spots to dry completely.[12][13]

-

Chromatogram Development:

-

Place the TLC plate in a chromatography chamber containing an appropriate mobile phase (solvent system). A common system for separating glycosphingolipids is chloroform:methanol:water in various ratios.

-

Allow the solvent to migrate up the plate by capillary action until it nears the top.[13]

-

-

Visualization:

-

Remove the plate from the chamber and let it dry completely in a fume hood.

-

Visualize the fluorescent NBD-labeled lipid spots under a UV lamp or using a fluorescence scanner.[14]

-

The identity of metabolites can be inferred by comparing their retention factor (Rf) values to those of the standards.

-

Signaling and Metabolic Pathways

This compound can be used to probe pathways central to neuronal health, particularly those involving glia-neuron interactions and myelin maintenance.

Figure 3. Simplified metabolic and functional pathway of Galactosylceramide in oligodendrocytes.

This pathway highlights the central role of the UGT8 enzyme in synthesizing GalCer from ceramide.[15] Once synthesized, GalCer is crucial for the structural integrity of the myelin sheath and the organization of signaling platforms in lipid rafts.[15][16] It can be further metabolized to sulfatide or targeted for degradation in the lysosome. Aberrations in this pathway are linked to severe neuropathies.[15] this compound allows researchers to trace the movement of GalCer through these synthesis, trafficking, and metabolic steps in living cells.

Conclusion

This compound is a powerful and versatile fluorescent probe that is essential for the modern neuroscience toolkit. It enables detailed, real-time investigation of the subcellular dynamics of a critical myelin lipid. By providing quantitative data on lipid trafficking, metabolism, and membrane organization, this probe helps to unravel the complex roles of glycosphingolipids in neuronal health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypothesized role of galactocerebroside and NKT cells in the etiology of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. glpbio.com [glpbio.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 13. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 14. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Galactosylceramide Trafficking in Lysosomal Storage Diseases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of galactosylceramide (GalCer) metabolism, its intracellular trafficking pathways, and its central role in the pathophysiology of lysosomal storage diseases, with a primary focus on Krabbe disease. It includes quantitative data on disease biomarkers, detailed experimental protocols for studying GalCer and its cytotoxic metabolite psychosine (B1678307), and visual diagrams of key biological and experimental processes.

Introduction: The Dual Role of Galactosylceramide

Galactosylceramide (GalCer) is a vital glycosphingolipid, primarily known as a major structural component of the myelin sheath that insulates nerve fibers in both the central (CNS) and peripheral (PNS) nervous systems.[1] Synthesized by oligodendrocytes in the CNS and Schwann cells in the PNS, GalCer is crucial for maintaining the integrity of the myelin membrane, which facilitates rapid nerve impulse conduction.[1][2] Beyond its structural role, GalCer is involved in cell differentiation and signal transduction.[3]

The metabolism of GalCer is a tightly regulated process involving synthesis in the endoplasmic reticulum and degradation within the lysosomes.[4] A disruption in this pathway, specifically the failure to degrade GalCer in the lysosome, leads to a group of devastating genetic disorders known as lysosomal storage diseases. The most prominent of these is Krabbe disease, or globoid cell leukodystrophy, caused by a deficiency of the lysosomal enzyme galactosylceramidase (GALC).[5][6] This deficiency leads to the accumulation of GalCer and, more critically, its highly cytotoxic deacylated form, galactosylsphingosine, commonly known as psychosine.[5][6] The buildup of psychosine is the primary driver of oligodendrocyte and Schwann cell apoptosis, leading to widespread demyelination and severe neurodegeneration.[5]

This document will explore the intricate pathways of GalCer trafficking, the molecular basis of Krabbe disease, and the analytical methods used to study these processes, providing a foundational resource for researchers and professionals in the field.

Galactosylceramide Metabolism and Trafficking

The cellular life cycle of GalCer involves its synthesis, transport to functional locations like the myelin sheath, and eventual trafficking to the lysosome for catabolism.

Synthesis and Transport

GalCer synthesis occurs on the luminal side of the endoplasmic reticulum (ER). The final step is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), which transfers a galactose molecule to a ceramide backbone.[4] From the ER, GalCer is transported to the Golgi apparatus and subsequently integrated into the plasma membrane, becoming a key component of lipid rafts—specialized membrane microdomains enriched in sphingolipids and cholesterol.[2][7] In myelinating glial cells, GalCer is massively incorporated into the extending myelin sheath.[2]

Endocytosis and Lysosomal Degradation

The turnover of myelin and other membrane components containing GalCer involves their internalization through endocytosis.[3] Membrane segments are internalized into vesicles that fuse with early endosomes, which then mature into late endosomes.[3] Ultimately, these vesicles are delivered to the lysosome, the cell's primary recycling center.[5] Inside the acidic environment of the lysosome, the enzyme galactosylceramidase (GALC) hydrolyzes GalCer, breaking it down into galactose and ceramide.[4] This degradation is essential for maintaining lipid homeostasis.

Figure 1: Cellular pathway of Galactosylceramide synthesis, trafficking, and degradation.

Pathophysiology of Krabbe Disease

Krabbe disease is an autosomal recessive disorder resulting from mutations in the GALC gene on chromosome 14.[6] These mutations lead to a severe deficiency in GALC enzyme activity, typically 0-5% of normal levels in symptomatic individuals.[8][9]

The functional loss of GALC disrupts the lysosomal degradation of its substrates. This leads to two primary pathological events:

-

Accumulation of Galactosylceramide : Undigested GalCer builds up within lysosomes, contributing to the formation of characteristic multinucleated "globoid cells" in the brain, which are macrophages that have phagocytosed apoptotic myelinating cells.[5]

-

Accumulation of Psychosine : A secondary and more toxic consequence is the accumulation of psychosine (galactosylsphingosine). Psychosine is profoundly cytotoxic, particularly to oligodendrocytes and Schwann cells, inducing apoptosis and triggering a robust inflammatory response.[5][6] This widespread cell death leads to the progressive demyelination and severe neurological decline characteristic of the disease.[5]

Psychosine is now considered the principal neurotoxic agent in Krabbe disease and serves as a critical biomarker for diagnosis and disease monitoring.[10][11]

Figure 2: Pathophysiological cascade of Krabbe disease from genetic mutation to neurodegeneration.

Quantitative Data in Krabbe Disease

The measurement of GALC enzyme activity and psychosine levels are cornerstones of diagnosing and classifying Krabbe disease. Psychosine levels, in particular, correlate well with disease severity and age of onset.[11][12]

Table 1: GALC Enzyme Activity in Krabbe Disease Patients

| Patient Group | GALC Activity (% of Normal) | Reference(s) |

| Healthy Controls | 100% (Reference) | [8][9] |

| Heterozygous Carriers | ~50% (Generally Asymptomatic) | [8] |

| Symptomatic Patients (All Forms) | 0 - 5% | [8][9] |

| Asymptomatic Newborns (Low Activity) | 1.46% - 11.02% | [13] |

Table 2: Psychosine Concentrations in Dried Blood Spots (DBS)

| Patient Group | Psychosine (nM) | Reference(s) |

| Healthy Controls / Pseudodeficiency | < 2.0 | [11][12][14] |

| GALC Pathogenic Variant Carriers | Typically within control range | [11] |

| Late-Onset Krabbe Disease (LOKD) | Intermediate Elevation (e.g., >2 up to ~10) | [11][12] |

| Infantile Krabbe Disease (EIKD) | High Elevation (e.g., >10, often 15-35) | [11][13] |

Experimental Protocols

Investigating GalCer trafficking and its role in disease requires precise methodologies. Below are protocols for key experiments in the field.

Quantification of Psychosine by LC-MS/MS

This protocol outlines the measurement of psychosine from dried blood spots (DBS), a critical assay for newborn screening and diagnosis.[11][15]

Objective: To accurately quantify psychosine concentration in a biological sample.

Materials:

-

Dried blood spot (DBS) punch (3 mm)

-

Methanol (B129727) with deuterated psychosine (d5-PSY) as internal standard

-

Microcentrifuge tubes

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Acetonitrile (B52724), Formic Acid, Ammonium (B1175870) Formate (B1220265) (LC-MS grade)

Procedure:

-

Sample Preparation:

-

Place a single 3 mm DBS punch into a clean microcentrifuge tube.

-

Add a defined volume of extraction solution (e.g., methanol containing a known concentration of d5-PSY internal standard).[11]

-

Vortex thoroughly for ~3 minutes and incubate to allow for complete extraction.

-

-

Protein Precipitation:

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein and paper debris.[16]

-

-

Sample Analysis:

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[16]

-

Inject the sample onto the LC system. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for separation.[16]

-

The mobile phase typically consists of a gradient of acetonitrile and water with additives like formic acid and ammonium formate to aid ionization.[16]

-

The eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both endogenous psychosine and the d5-PSY internal standard.

-

-

Quantification:

-

Generate a standard curve using calibrators with known psychosine concentrations.

-

Calculate the psychosine concentration in the sample by comparing the ratio of the endogenous psychosine peak area to the internal standard peak area against the standard curve.[14]

-

Figure 3: Experimental workflow for the quantification of psychosine by LC-MS/MS.

Immunofluorescence Staining for Galactosylceramide in Cultured Cells

This protocol allows for the visualization of GalCer localization within cultured cells, such as oligodendrocytes or fibroblasts.

Objective: To determine the subcellular distribution of GalCer.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1-0.3% Triton X-100 in PBS for permeabilization

-

Blocking Buffer (e.g., 1-5% BSA or normal goat serum in PBS)

-

Primary Antibody: Anti-Galactosylceramide antibody

-

Secondary Antibody: Fluorophore-conjugated antibody against the primary antibody's host species

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Grow cells to desired confluency on sterile glass coverslips in a petri dish or multi-well plate.[17]

-

-

Fixation:

-

Permeabilization (for intracellular targets):

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the anti-GalCer primary antibody in Blocking Buffer to its optimal concentration.

-

Aspirate the blocking solution and apply the diluted primary antibody.

-

Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[20]

-

-

Secondary Antibody Incubation:

-

Counterstaining and Mounting:

-

Wash three times with PBS, with the second wash including DAPI for nuclear staining.

-

Wash one final time with PBS.

-

Carefully mount the coverslip onto a glass slide using a drop of mounting medium.[18]

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

-

Subcellular Fractionation by Differential Centrifugation

This protocol separates major organelles, enabling the analysis of GalCer or psychosine enrichment in specific cellular compartments.

Objective: To isolate nuclear, mitochondrial, and cytosolic/membrane fractions from cultured cells.

Materials:

-

Cultured cells

-

Fractionation Buffer (e.g., HEPES-based buffer with sucrose, KCl, MgCl2, EDTA, EGTA, and protease inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Microcentrifuge and ultracentrifuge

-

TBS with 0.1% SDS for lysate preparation

Procedure:

-

Cell Lysis:

-

Harvest cells and resuspend them in ice-cold Fractionation Buffer.

-

Allow cells to swell on ice for 15-20 minutes.

-

Lyse the cells by passing the suspension through a narrow-gauge needle (e.g., 27G) 10-15 times or using a Dounce homogenizer.[21]

-

-

Isolation of Nuclei (Low-Speed Centrifugation):

-

Isolation of Mitochondria (Medium-Speed Centrifugation):

-

Centrifuge the supernatant from the previous step at a higher speed (~10,000 x g) for 10 minutes at 4°C.[21]

-

The pellet contains the mitochondrial fraction. The supernatant contains the cytoplasm and membrane fractions (microsomes).

-

Collect the supernatant and keep it on ice. The mitochondrial pellet can be washed and processed.

-

-

Isolation of Membrane and Cytosolic Fractions (High-Speed Centrifugation):

-

Centrifuge the supernatant from the mitochondrial spin in an ultracentrifuge at ~100,000 x g for 1 hour at 4°C.[21]

-

The pellet contains the membrane fraction (including ER and plasma membrane fragments).

-

The final supernatant is the cytosolic fraction.

-

-

Analysis:

-

Each fraction can be resuspended in an appropriate buffer (e.g., TBS/SDS) and its protein content quantified.[21] Purity should be assessed by Western blotting for organelle-specific markers (e.g., Calnexin for ER, VDAC for mitochondria).

-

Lipids can then be extracted from each fraction for analysis by LC-MS/MS or other methods.

-

Conclusion and Future Directions

The study of galactosylceramide trafficking is fundamental to understanding the molecular basis of Krabbe disease and other related leukodystrophies. The pathway from ER synthesis to lysosomal degradation is a complex process that, when disrupted, leads to the accumulation of cytotoxic metabolites like psychosine, with devastating neurological consequences. The quantitative analysis of psychosine has become an indispensable tool in newborn screening and clinical management, allowing for early diagnosis and risk stratification.

Future research will likely focus on several key areas:

-

Modulating Trafficking: Developing therapeutic strategies that can correct the mis-trafficking of mutant GALC protein or enhance the clearance of stored substrates.

-

Advanced Imaging: Employing super-resolution microscopy and advanced lipid probes to visualize the dynamics of GalCer and psychosine trafficking in real-time within living cells.

-

Therapeutic Development: Using the established biomarker assays to screen for small molecules, gene therapies, or enzyme replacement therapies that can restore GALC function or mitigate the downstream toxicity of psychosine.

A deeper understanding of the fundamental cell biology of GalCer trafficking will continue to pave the way for novel therapeutic interventions for patients suffering from these severe neurodegenerative disorders.

References

- 1. Functional breakdown of the lipid bilayer of the myelin membrane in central and peripheral nervous system by disrupted galactocerebroside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Krabbe Disease | Newborn Screening [newbornscreening.hrsa.gov]

- 6. Krabbe Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A galactosylceramide binding domain is involved in trafficking of CLN3 from Golgi to rafts via recycling endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Krabbe Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 14. Achieving Congruence among Reference Laboratories for Absolute Abundance Measurement of Analytes for Rare Diseases: Psychosine for Diagnosis and Prognosis of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Psychosine, a marker of Krabbe phenotype and treatment effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A HILIC-MS/MS Method for Simultaneous Quantification of the Lysosomal Disease Markers Galactosylsphingosine and Glucosylsphingosine in Mouse Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]

- 18. arigobio.com [arigobio.com]

- 19. Protocols | Cell Signaling Technology [cellsignal.com]

- 20. scbt.com [scbt.com]

- 21. docs.abcam.com [docs.abcam.com]

- 22. Subcellular Fractionation [labome.com]

The Role of C12 NBD Galactosylceramide in Elucidating Cell Communication Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids, such as galactosylceramide (GalCer), are integral components of cellular membranes, playing pivotal roles in a myriad of cell communication processes, including signal transduction, cell-cell recognition, and apoptosis. The study of these dynamic processes has been significantly advanced by the use of fluorescently labeled lipid analogs. This technical guide focuses on the applications of C12 NBD Galactosylceramide, a fluorescent derivative of GalCer, in unraveling the complexities of cell communication. The nitrobenzoxadiazole (NBD) fluorophore allows for the direct visualization and tracking of GalCer within live cells, providing invaluable insights into its trafficking, localization, and interactions with other cellular components.[1][2][3] This guide will provide an in-depth overview of its applications, detailed experimental protocols, and a summary of key quantitative data to aid researchers in leveraging this powerful tool.

Core Concepts: Galactosylceramide in Cell Signaling

Galactosylceramide is not merely a structural lipid; it is a key player in the organization of membrane microdomains known as lipid rafts. These cholesterol- and sphingolipid-enriched domains serve as platforms for the assembly of signaling complexes, thereby facilitating or modulating a variety of signal transduction pathways.[4][5]

Lipid Raft-Mediated Signaling: GalCer, along with other sphingolipids and cholesterol, contributes to the formation of ordered lipid domains.[4][5] These rafts can selectively include or exclude certain membrane proteins, thereby concentrating signaling molecules and enhancing the efficiency of downstream signaling cascades. This compound can be used to label these domains and study their dynamics and co-localization with signaling proteins.[6]

Immune Cell Regulation: α-galactosylceramide is a well-known activator of Natural Killer T (NKT) cells, a specialized subset of T lymphocytes.[4][7] It is presented by the CD1d molecule on antigen-presenting cells, leading to NKT cell activation and the subsequent modulation of the immune response. Fluorescent analogs of GalCer are instrumental in studying the intricacies of this interaction and the downstream signaling events.